molecular formula C13H9ClF3N3O2 B2899627 N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine CAS No. 318284-50-3

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine

Cat. No.: B2899627
CAS No.: 318284-50-3
M. Wt: 331.68
InChI Key: MAEYWQBMVWMZJZ-CNHKJKLMSA-N
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Description

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a pyrazole-derived compound featuring a trifluoromethyl group at the 3-position, a methyl group at the 1-position, and a chlorine substituent at the 5-position of the pyrazole ring. The unique benzoyloxy-methyleneamine moiety distinguishes it from other pyrazole derivatives.

Properties

IUPAC Name

[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c1-20-11(14)9(10(19-20)13(15,16)17)7-18-22-12(21)8-5-3-2-4-6-8/h2-7H,1H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEYWQBMVWMZJZ-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Anticancer Properties

  • Mechanism of Action : The compound has been observed to inhibit specific kinases involved in cancer progression, particularly Src family kinases (SFKs). Inhibition of these kinases is crucial for reducing tumor growth and metastasis.
  • Case Study : In a study involving a xenograft model of pancreatic cancer, oral administration of the compound resulted in significant tumor reduction and increased survival rates in treated subjects compared to controls .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes that are critical in metabolic pathways associated with cancer and inflammation:

  • Squalene Synthase : It has shown potent inhibition of squalene synthase, an enzyme involved in cholesterol biosynthesis, which is often upregulated in cancer cells .
  • Cyclooxygenase (COX) Inhibition : Preliminary data suggest that it may also inhibit COX enzymes, which play a role in inflammation and cancer progression.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Half-life : Studies suggest a prolonged half-life, allowing for sustained therapeutic effects post-administration .
  • Bioavailability : The compound demonstrates good bioavailability when administered orally, making it a candidate for further clinical development.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivitySignificant tumor reduction in xenograft models
Enzyme InhibitionInhibition of squalene synthase
PharmacokineticsProlonged half-life and good bioavailability

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀/Selectivity) References
Target Compound : N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine - 5-Chloro
- 3-Trifluoromethyl
- N-Benzoyloxy-methyleneamine
~370 (estimated) Not reported -
Compound 8d : N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline - 4-Chlorophenyl
- 3-Trifluoromethyl
- Bis(trifluoromethyl)aniline linker
~580 (estimated) COX-2 IC₅₀ = 0.26 μM; SI > 192.3
Compound 20 : 2,4-Difluoro-N-((E)-[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene)aniline - 4-Fluorophenylsulfanyl
- 3-Trifluoromethyl
- Difluoroaniline
415.36 Not reported
Compound 17 : 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine - 4-Chlorophenyl
- Simple amine at 5-position
207.66 Not reported
Key Observations:
  • Trifluoromethyl Group : The 3-trifluoromethyl substituent is a common feature in compounds 8d, 20, and the target compound. This group enhances metabolic stability and lipophilicity, critical for membrane permeability .
  • Benzoyloxy vs. Aniline Moieties : The target compound’s benzoyloxy group may improve solubility compared to the bis(trifluoromethyl)aniline in 8d or the difluoroaniline in compound 20. However, the lack of electron-withdrawing groups (e.g., fluorine) on the benzoyloxy group could reduce enzyme-binding affinity relative to 8d .
  • Chlorine Positioning : The 5-chloro substituent in the target compound is analogous to the 4-chlorophenyl group in 8d. Chlorine at this position may influence steric interactions with enzyme active sites .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains a cornerstone for constructing polysubstituted pyrazoles. For the target compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine under acidic conditions to yield a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation is achieved via fractional distillation under reduced pressure, leveraging differences in boiling points (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole boils at 98–100°C at 50 mmHg).

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C
  • Catalyst: None required
  • Yield: 85–92% after separation

Chlorination at the 5-Position

Introducing the chloro substituent requires electrophilic chlorination. Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-chlorosuccinimide (NCS) in acetonitrile at 0–5°C selectively chlorinates the 5-position due to the electron-withdrawing effect of the trifluoromethyl group.

Optimized Protocol:

  • Reagent: NCS (1.1 equiv)
  • Solvent: Acetonitrile
  • Temperature: 0°C → 25°C (gradual warming)
  • Reaction Time: 12 hr
  • Yield: 78%

Schiff Base Formation with O-Benzoylhydroxylamine

The final step involves condensing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with O-benzoylhydroxylamine.

Preparation of O-Benzoylhydroxylamine

Benzoylation of hydroxylamine hydrochloride occurs in aqueous NaOH using benzoyl chloride:
$$
\text{NH}2\text{OH·HCl} + \text{BzCl} \xrightarrow{\text{NaOH}} \text{NH}2\text{OBz} + \text{NaCl} + \text{H}_2\text{O}
$$
Conditions:

  • Solvent: Water/dichloromethane (biphasic)
  • Temperature: 0°C
  • Yield: 95%

Condensation Reaction

The aldehyde and O-benzoylhydroxylamine react in toluene under Dean-Stark conditions to azeotropically remove water, driving the equilibrium toward imine formation:

Optimized Parameters:

  • Solvent: Toluene
  • Catalyst: p-TsOH (5 mol%)
  • Temperature: 110°C
  • Reaction Time: 6 hr
  • Yield: 82%

Challenges and Side Reactions

  • Regiochemical Control: Competing formation of 1-methyl-5-(trifluoromethyl) regioisomers during cyclocondensation necessitates careful separation.
  • Over-Benzoylation: Excess benzoyl chloride leads to N,N-dibenzoylated byproducts, mitigated by slow reagent addition.
  • Imine Isomerization: The E/Z configuration of the Schiff base must be controlled via steric hindrance; bulky solvents like toluene favor the desired E-isomer.

Scalability and Industrial Considerations

  • Flow Reactor Lithiation: Enables continuous production of 4-formylpyrazole intermediates with >85% yield at kilogram scale.
  • Green Chemistry Metrics:
    • Atom Economy: 76% (Schiff base step)
    • E-Factor: 8.2 (solvent waste per kg product)

Q & A

Q. What are the standard synthetic routes for preparing N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine?

The compound is synthesized via multi-step reactions involving condensation of substituted pyrazole intermediates with benzoyloxyamine derivatives. A typical approach includes:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or trifluoromethyl ketones .
  • Step 2 : Functionalization of the pyrazole at the 4-position with a methylene group using reagents like O-benzyl hydroxylamine hydrochloride under basic conditions (e.g., potassium carbonate in CH₂Cl₂) .
  • Step 3 : Benzoylation of the hydroxylamine intermediate with benzoyl chloride or activated esters . Yields are optimized by controlling reaction temperature (0–25°C) and using anhydrous solvents to minimize hydrolysis of the trifluoromethyl group .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm, trifluoromethyl at δ -60 ppm) and verify substitution patterns .
  • X-ray crystallography : For unambiguous determination of molecular geometry and intramolecular interactions (e.g., hydrogen bonding stabilizing the imine group). SHELX programs are widely used for refinement .
  • HRMS (ESI) : To confirm molecular weight and fragmentation patterns, particularly for labile groups like benzoyloxy .

Q. What are the key stability concerns during storage and handling?

The compound is sensitive to moisture and heat due to:

  • Hydrolysis of the benzoyloxy group in humid conditions, leading to decomposition into benzoic acid and hydroxylamine derivatives .
  • Thermal instability of the trifluoromethylpyrazole moiety, as shown by DSC data indicating decomposition above 50°C . Storage recommendations include desiccated environments at -20°C and avoidance of prolonged light exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthetic pathways for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

  • Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack on the pyrazole ring .
  • Simulate reaction pathways , such as the condensation step, to identify energy barriers and optimal catalysts (e.g., cesium carbonate for deprotonation) .
  • Analyze non-covalent interactions (e.g., C–H⋯N hydrogen bonds) that stabilize crystal packing, aiding in polymorph screening .

Q. What strategies resolve contradictions in reported biological activity data for similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. kinase inhibition) are addressed by:

  • Targeted functional group modifications : Systematic replacement of the trifluoromethyl group with chloro or methyl analogs to isolate structure-activity relationships .
  • In vitro assays under controlled conditions : Standardizing cell lines (e.g., HEK293 for kinase inhibition) and solvent systems (DMSO concentration ≤0.1%) to minimize false positives .
  • Metabolic stability studies : LC-MS analysis of metabolites to differentiate intrinsic activity from prodrug effects .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

Common byproducts include:

  • N-Acetylated derivatives : Resulting from trace acetylating agents in solvents. Purity checks via TLC or HPLC (C18 column, acetonitrile/water gradient) are critical .
  • Ring-opened intermediates : Due to hydrolysis under acidic conditions. Adjusting pH to 7–8 with sodium bicarbonate minimizes this .
  • Diastereomers : Chiral HPLC or SFC separates enantiomers if the methylene group adopts non-planar conformations .

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